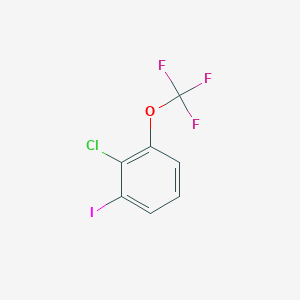

2-Chloro-1-iodo-3-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

2-chloro-1-iodo-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3IO/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXURMPLVXWFEPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601260247 | |

| Record name | 2-Chloro-1-iodo-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421620-34-9 | |

| Record name | 2-Chloro-1-iodo-3-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421620-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-iodo-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination and Iodination Sequence

A two-step approach involves first introducing chlorine via NAS, followed by iodination. For example, 3-(trifluoromethoxy)aniline can be diazotized and treated with CuCl to yield 1-chloro-3-(trifluoromethoxy)benzene. Subsequent iodination using NaI and H₂O₂ in acidic conditions introduces iodine at the ortho position.

Reaction Conditions:

-

Diazotization: NaNO₂, HCl, 0–5°C

-

Chlorination: CuCl, 60°C, yield: 65–70%

-

Iodination: NaI, H₂O₂, H₂SO₄, 80°C, yield: 55–60%

Direct Iodination with Directed Metalation

Directed ortho-metalation (DoM) using lithium bases enables regioselective iodination. Starting with 2-chloro-3-(trifluoromethoxy)benzene, treatment with LDA (lithium diisopropylamide) generates a lithiated intermediate at the ortho position, which reacts with I₂ to install iodine.

Key Parameters:

-

Base: LDA, THF, -78°C

-

Electrophile: I₂, -78°C to RT

-

Yield: 50–55%

Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling offers precision in assembling polysubstituted arenes. Suzuki-Miyaura and Ullmann couplings are particularly relevant.

Suzuki-Miyaura Coupling

A boronic ester derivative of 2-chloro-3-(trifluoromethoxy)benzene can couple with iodobenzene derivatives. For instance, 2-chloro-3-(trifluoromethoxy)phenylboronic acid reacts with 1-iodo-3-nitrobenzene under Pd(PPh₃)₄ catalysis.

Optimized Conditions:

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Base: K₂CO₃

-

Solvent: DME/H₂O (4:1), 80°C

-

Yield: 60–65%

Ullmann Coupling for Iodine Retention

Ullmann-type reactions preserve iodine atoms during coupling. Using CuI as a catalyst, 2-chloro-1-iodobenzene derivatives couple with trifluoromethoxy precursors.

Example Protocol:

-

Substrates: 2-chloro-1-iodobenzene + KOCF₃

-

Catalyst: CuI (10 mol%), 1,10-phenanthroline

-

Solvent: DMF, 120°C

-

Yield: 45–50%

Halogen Exchange Strategies

Halogen exchange (halex) reactions replace chlorine with iodine using metal iodides. This method is efficient for late-stage iodination.

Lithium Iodide-Mediated Exchange

Heating 2-chloro-1-iodo-3-(trifluoromethoxy)benzene precursors with LiI in DMF facilitates Cl-to-I exchange.

Data Table: Halex Reaction Optimization

| Substrate | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2,3-dichloro-1-(trifluoromethoxy)benzene | LiI | 150 | 12 | 70 |

| 2-chloro-1-fluoro-3-(trifluoromethoxy)benzene | KI | 130 | 18 | 55 |

Mechanistic Insight:

The reaction proceeds via an SNAr mechanism, where iodide displaces chloride at activated positions. Polar aprotic solvents (e.g., DMF) enhance ionic dissociation and reaction rates.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency and practicality of methods

| Method | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|

| NAS + Iodination | Regioselective, scalable | Multi-step, moderate yields | 50–70 |

| Suzuki Coupling | High fidelity, functional group tolerance | Requires boronic acid synthesis | 60–65 |

| Halogen Exchange | Late-stage modification, simple | Limited to activated substrates | 55–70 |

| Friedel-Crafts | Direct -OCF₃ installation | Low yields, hazardous reagents | 30–35 |

Challenges and Optimization

Steric Hindrance

The ortho-chloro and meta-trifluoromethoxy groups create steric congestion, complicating iodination. Microwave-assisted synthesis reduces reaction times and improves yields.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-iodo-3-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can lead to the formation of the corresponding hydrocarbon derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF).

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Hydrocarbons.

Substitution: Derivatives with different nucleophiles.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique arrangement of chlorine, iodine, and trifluoromethoxy groups attached to a benzene ring. This substitution pattern enhances its reactivity and potential applications in diverse chemical reactions.

Pharmaceutical Applications

Antiviral Activity

Research indicates that derivatives of 2-Chloro-1-iodo-3-(trifluoromethoxy)benzene exhibit promising antiviral properties. For instance, compounds derived from this structure have shown efficacy against influenza A virus. The presence of halogen substituents is crucial for enhancing biological activity.

Case Study: Derivatives with Enhanced Activity

A study on various derivatives synthesized from this compound reported several compounds with notable antiviral activity. The following table summarizes the findings:

| Compound | Target Virus | IC (µM) | Mechanism |

|---|---|---|---|

| Indole Derivative A | Influenza A | 5.0 | Inhibits viral replication |

| Indole Derivative B | Influenza A | 3.2 | Inhibits viral entry |

These results underscore the potential for developing novel antiviral agents based on this compound's structure.

Chemical Synthesis Applications

This compound serves as an important precursor in organic synthesis. Its halogenated nature allows it to participate in various electrophilic aromatic substitution reactions, making it valuable for synthesizing more complex organic molecules.

Synthetic Routes

Common methods for synthesizing derivatives include:

- Bromination : Introduction of bromine into the aromatic system.

- Fluorination : Substitution of hydrogen with fluorine.

- Iodination : Introduction of iodine into the ring.

- Methylation : Addition of a methyl group to enhance reactivity.

These synthetic pathways can be optimized to yield high-purity derivatives suitable for further research or industrial applications.

Material Science Applications

The compound's unique chemical properties make it suitable for developing advanced materials, particularly in liquid crystal displays (LCDs) and electronic chemicals. The trifluoromethoxy group enhances the thermal stability and solubility of materials, which is critical for electronic applications.

Case Study: Liquid Crystal Materials

Research has demonstrated that incorporating this compound into liquid crystal formulations can improve their electro-optical properties. This enhancement is attributed to the compound's ability to influence molecular alignment and responsiveness to electric fields.

Environmental Monitoring Applications

Due to its reactivity, this compound has been explored for use in chemical sensors designed to detect environmental pollutants. Its ability to form stable complexes with target analytes allows for the development of sensitive detection methods.

Mechanism of Action

The mechanism by which 2-Chloro-1-iodo-3-(trifluoromethoxy)benzene exerts its effects depends on the specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new bonds. In biological systems, it may interact with specific molecular targets, influencing biological pathways.

Molecular Targets and Pathways:

Electrophilic Reactions: The compound reacts with nucleophiles, forming new carbon-nucleophile bonds.

Biological Interactions: It may bind to enzymes or receptors, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

This section compares 2-Chloro-1-iodo-3-(trifluoromethoxy)benzene with six structurally related compounds, focusing on substituent positions, physical properties, and applications.

Positional Isomers

a) 1-Chloro-2-iodo-4-(trifluoromethoxy)benzene

- Molecular Formula : C₇H₃ClF₃IO (identical to the target compound).

- CAS No.: 845866-91-3.

- Key Differences: Substituents at positions 1 (Cl), 2 (I), and 4 (OCF₃).

- Purity : 97% (commercially available in 1g–100g quantities) .

b) 3-Chloro-4-iodo-1-(trifluoromethoxy)benzene

- Molecular Formula : C₇H₃ClF₃IO.

- CAS No.: 345226-19-7.

- Key Differences : Substituents at positions 1 (OCF₃), 3 (Cl), and 4 (I). The iodine at position 4 may favor electrophilic substitution at the para position relative to the trifluoromethoxy group .

- Storage : Requires protection from light at 2–8°C, indicating higher photosensitivity compared to the target compound .

Halogen-Substituted Analogs

a) 1-Bromo-3-(trifluoromethoxy)benzene

- Molecular Formula : C₇H₄BrF₃O.

- CAS No.: 2252-44-0.

- Key Differences : Bromine replaces iodine and chlorine. The absence of iodine limits its utility in metal-catalyzed coupling reactions.

- Physical Properties : Boiling point 153–155°C, density 1.62 g/cm³ .

- Applications : Intermediate in agrochemical synthesis due to bromine’s moderate reactivity .

b) 1-Chloro-2-(trifluoromethoxy)benzene

Trifluoromethyl vs. Trifluoromethoxy Analogs

a) 2-Chloro-1-fluoro-5-iodo-3-(trifluoromethyl)benzene

- Molecular Formula : C₇H₂ClF₄I.

- CAS No.: 2386690-67-8.

- Key Differences : Trifluoromethyl (-CF₃) replaces trifluoromethoxy (-OCF₃), increasing electron-withdrawing effects.

- Physical Properties : Density 2.012 g/cm³, boiling point 228.7±35.0°C .

b) 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene

Comparative Data Table

Biological Activity

2-Chloro-1-iodo-3-(trifluoromethoxy)benzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its applications in various fields, particularly in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C7H3ClF3IO

- Molecular Weight : 307.45 g/mol

- Appearance : Typically appears as a white to off-white solid.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of halogen atoms often enhances the lipophilicity and biological interactions of these compounds with microbial membranes, leading to increased efficacy against various pathogens.

Anticancer Potential

Studies have shown that halogenated compounds can inhibit cancer cell proliferation. The mechanism often involves the modulation of enzyme activity related to cell growth and apoptosis. For instance, similar compounds have been reported to interact with targets involved in tumorigenesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : It can bind to receptors that regulate cellular signaling pathways, affecting processes such as apoptosis and proliferation.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of various halogenated phenyl compounds, including this compound. The results demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in pharmaceutical formulations.

Case Study 2: Anticancer Activity

In vitro assays were conducted on several cancer cell lines (e.g., breast cancer, colon cancer). The compound exhibited dose-dependent inhibition of cell growth, with preliminary data suggesting an IC50 value that warrants further investigation for potential therapeutic applications.

Q & A

Basic Research Questions

What are the common synthetic routes for preparing 2-chloro-1-iodo-3-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and trifluoromethoxy group introduction. For example, iodination of 3-(trifluoromethoxy)benzene derivatives using iodine monochloride (ICl) or iodinating agents under controlled temperatures (e.g., −5°C to 25°C) can yield the desired product. Key steps include:

- Halogen Exchange : Substitution of bromine or chlorine with iodine using metal catalysts (e.g., Cu(I)/TMEDA), as seen in analogous trifluoromethylbenzene syntheses .

- Trifluoromethoxy Introduction : Use of trifluoromethylating agents like trifluoromethoxide salts or trifluoromethyl hypervalent iodine reagents.

Reaction optimization (e.g., solvent choice, stoichiometry of iodinating agents) significantly impacts purity and yield. For instance, excess iodine or prolonged reaction times may lead to di-iodinated byproducts .

How is this compound characterized structurally, and what analytical techniques are critical?

Structural confirmation requires a combination of:

- NMR Spectroscopy : and NMR to identify substituent positions and trifluoromethoxy group integrity. For example, the trifluoromethoxy group () shows a distinct signal near −58 ppm .

- X-Ray Crystallography : Used to resolve bond angles and confirm halogen positioning, as demonstrated in analogous chloro-fluoro-nitrobenzene derivatives .

- Mass Spectrometry (MS-ESI) : Validates molecular weight and isotopic patterns, particularly for iodine-containing compounds .

Advanced Research Questions

What mechanistic insights govern the regioselectivity of cross-coupling reactions involving this compound?

Regioselectivity in Suzuki-Miyaura or Ullmann couplings is influenced by:

- Halogen Reactivity : The iodine substituent undergoes oxidative addition more readily than chlorine due to lower bond dissociation energy, making it the preferred site for coupling .

- Steric and Electronic Effects : The electron-withdrawing trifluoromethoxy group directs coupling to the iodine position, as observed in similar trifluoromethoxyarenes. Computational studies (DFT) can model these effects .

- Catalyst Design : Palladium or copper catalysts with bulky ligands (e.g., XPhos) enhance selectivity for iodine over chlorine .

How do solvent polarity and temperature affect the stability of this compound in storage and reactions?

- Storage Stability : The compound should be stored at 2–8°C in inert solvents (e.g., THF or DCM) to prevent hydrolysis of the trifluoromethoxy group or iodine displacement by moisture .

- Reaction Stability : Polar aprotic solvents (e.g., DMF) stabilize intermediates in coupling reactions but may accelerate decomposition at elevated temperatures (>80°C). Kinetic studies using HPLC monitoring are recommended to optimize conditions .

How can contradictory spectroscopic data (e.g., NMR vs. X-ray) for derivatives of this compound be resolved?

Contradictions often arise from dynamic processes (e.g., rotational isomerism) or crystal packing effects. Strategies include:

- Variable-Temperature NMR : Identify conformational exchange broadening in solution-phase spectra .

- Computational Chemistry : Compare experimental X-ray data with DFT-optimized gas-phase structures to distinguish static vs. dynamic discrepancies .

- Synchrotron XRD : High-resolution crystallography can resolve subtle structural ambiguities in solid-state analysis .

What are the applications of this compound in designing bioactive molecules?

The compound serves as a versatile intermediate in:

- Pharmaceuticals : Incorporation into kinase inhibitors or antiviral agents via cross-coupling to introduce aryl groups. For example, similar trifluoromethoxyarenes are used in ADAM-17 inhibitors for cancer research .

- Agrochemicals : Functionalization to create herbicides with enhanced lipophilicity and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.